BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Analysis of 2-(Benzyloxy)ethanamine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Benzyloxy)ethanamine

Cat. No.: B1268121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-
(Benzyloxy)ethanamine (CAS No. 38336-04-8), a versatile primary amine used in organic
synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
their acquisition. The information presented herein is crucial for the characterization and quality
control of this compound in research and development settings.

Chemical Structure and Properties

o |[UPAC Name: 2-(Benzyloxy)ethanamine

Molecular Formula: CoH13NO

Molecular Weight: 151.21 g/mol [1]

Appearance: Colorless to pale yellow liquid

Synonyms: 2-(Benzyloxy)ethylamine, 2-Aminoethyl benzyl ether

Spectroscopic Data

The following sections present the anticipated spectral data for 2-(Benzyloxy)ethanamine.
This data is compiled based on characteristic values for the functional groups present in the
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molecule and available reference information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Spectral Data

The H NMR spectrum provides information about the different types of protons in the molecule
and their connectivity.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.35-7.25 Multiplet 5H Ar-H (Phenyl)
~4.50 Singlet 2H Ph-CH2-O
~3.55 Triplet 2H O-CH2-CH2
~2.85 Triplet 2H CH2-CH2-NH:
~1.50 Broad Singlet 2H NH:2

13C NMR (Carbon-13 NMR) Spectral Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Chemical Shift (8) ppm Assighment
~138.5 Ar-C (Quaternary)
~128.4 Ar-CH

~127.7 Ar-CH

~127.5 Ar-CH

~73.2 Ph-CHz2-O

~70.1 O-CHz2-CH2
~41.8 CH2-CH2-NH:2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Wavenumber (cm~—2) Intensity Assignment

) N-H stretch (primary amine,
3380 - 3250 Medium, Broad

two bands)

3080 - 3030 Medium C-H stretch (aromatic)
2940 - 2850 Medium C-H stretch (aliphatic)
1600, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)
1100 Strong C-O stretch (ether)

C-H out-of-plane bend
740, 695 Strong ,
(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The NIST Mass Spectrometry Data Center reports GC-MS data for 2-
(Benzyloxy)ethanamine.[1]
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miz Relative Intensity (%) Assighment

151 Moderate [M]* (Molecular lon)
108 Moderate [M - CH2NHz2]*

91 High [C7H7]* (Tropylium ion)
45 High [CH20CH_]*

30 100 (Base Peak) [CH2NHz]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation: A sample of 2-(Benzyloxy)ethanamine (approximately 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDClIs or D20) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (0O ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is
used for analysis.

'H NMR Acquisition: The spectrum is acquired using a standard pulse-acquire sequence.
Key parameters include a spectral width of approximately 12 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of
1-5 seconds.

13C NMR Acquisition: The spectrum is acquired with proton decoupling. A wider spectral
width (e.g., 0-220 ppm) is used. Due to the low natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) and a longer acquisition time are typically required.

Data Processing: The acquired free induction decay (FID) is processed using a Fourier
transform. The resulting spectrum is phase-corrected, and the baseline is corrected.
Chemical shifts are referenced to the internal standard (TMS at O ppm) or the residual
solvent signal.
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Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-(Benzyloxy)ethanamine, the neat liquid is
used. A drop of the sample is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin capillary film. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on
the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is recorded. The sample is then placed in the infrared beam path, and the sample
spectrum is acquired. A typical spectral range is 4000-400 cm~1.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a volatile
organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

lonization: As the sample elutes from the GC column and enters the mass spectrometer, it is
ionized. Electron Impact (El) is a common ionization method where high-energy electrons
bombard the sample molecules, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a

chemical compound like 2-(Benzyloxy)ethanamine.
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Sample Preparation

2-(Benzyloxy)ethanamine Sample
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Caption: Workflow for Spectral Analysis of 2-(Benzyloxy)ethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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